molecular formula C13H16O5 B12583678 Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester CAS No. 206656-19-1

Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester

Cat. No.: B12583678
CAS No.: 206656-19-1
M. Wt: 252.26 g/mol
InChI Key: ANNLTIWNGIDYAI-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester is an organic compound with the molecular formula C12H14O5 It is a derivative of pentanoic acid and contains a formyl group and a hydroxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester typically involves the esterification of pentanoic acid derivatives with appropriate reagents. One common method involves the reaction of 5-(4-formyl-3-hydroxyphenoxy)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(4-carboxy-3-hydroxyphenoxy)pentanoic acid.

    Reduction: 5-(4-hydroxymethyl-3-hydroxyphenoxy)pentanoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. The hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 5-(4-hydroxyphenoxy)-, methyl ester: Lacks the formyl group, resulting in different chemical reactivity and biological activity.

    Pentanoic acid, 5-(4-formylphenoxy)-, methyl ester: Lacks the hydroxyl group, affecting its hydrogen bonding capability and solubility.

Uniqueness

Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester is unique due to the presence of both formyl and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

206656-19-1

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 5-(4-formyl-3-hydroxyphenoxy)pentanoate

InChI

InChI=1S/C13H16O5/c1-17-13(16)4-2-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3

InChI Key

ANNLTIWNGIDYAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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